molecular formula C7H3Cl3O B1294575 2,3,5-Trichlorobenzaldehyde CAS No. 56961-75-2

2,3,5-Trichlorobenzaldehyde

Cat. No.: B1294575
CAS No.: 56961-75-2
M. Wt: 209.5 g/mol
InChI Key: DJYRZTCLVDKWBL-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobenzaldehyde: is an organic compound with the molecular formula C₇H₃Cl₃O . It is a chlorinated derivative of benzaldehyde, characterized by the presence of three chlorine atoms at the 2, 3, and 5 positions on the benzene ring. This compound is a white to off-white crystalline solid with a melting point of approximately 73-75°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trichlorobenzaldehyde can be synthesized through various methods. One common approach involves the chlorination of benzaldehyde under controlled conditions. The reaction typically employs chlorine gas or a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃). The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3,5-trichlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield 2,3,5-trichlorobenzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,5-Trichlorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trichlorobenzaldehyde depends on its specific application. In biochemical contexts, it can act as an electrophilic reagent, reacting with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or modify protein function. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2,3,5-Trichlorobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the chlorine atoms affects the electron density on the benzene ring, making it more or less reactive towards certain reagents compared to its isomers .

Properties

IUPAC Name

2,3,5-trichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYRZTCLVDKWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069146
Record name Benzaldehyde, 2,3,5-trichloro-
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-75-2
Record name 2,3,5-Trichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-75-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,3,5-trichloro-
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Record name Benzaldehyde, 2,3,5-trichloro-
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Record name Benzaldehyde, 2,3,5-trichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trichloro-benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3,5-Trichlorobenzaldehyde interact with biological systems, particularly DNA?

A: Research indicates that this compound can be a key component in synthesizing metal complexes with antimicrobial properties. A study focusing on a Schiff base derived from this compound and isatin monohydrazone showed that its Co(II), Ni(II), Cu(II), and Zn(II) complexes could interact with Calf Thymus DNA. [] The study employed viscosity measurements, absorption titration, and electrochemical techniques, suggesting that these complexes bind to DNA through intercalation. [] This intercalation was further linked to oxidative cleavage activity, specifically observed in supercoiled pBR322 DNA through gel electrophoresis. [] These findings highlight the potential of this compound derivatives as potential antimicrobial agents.

Q2: How does the structure of this compound contribute to its application in perovskite solar cell technology?

A: this compound plays a crucial role in enhancing the performance and stability of perovskite solar cells (PSCs). [] The compound reacts with excess organic amines in the precursor solution, forming a Schiff base. [] This reaction serves two critical functions: it prevents the degradation of formamidine-methylammonium (FA-MA+), improving the precursor solution's stability, and it facilitates a controlled crystallization of the perovskite film due to the interaction between its C=O group and formamidinium (FA+). [] This controlled crystallization, alongside a defect passivation effect attributed to this compound, leads to PSCs with both high efficiency (reaching a champion efficiency of 24.08%) and an extended annealing window of up to 240 hours for the wet perovskite film. [] This enhanced stability under ambient conditions significantly benefits PSC production, making it more efficient and cost-effective.

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